5-Methyl-3-heptanol

Dielectric Spectroscopy Hydrogen-Bonded Liquids Supramolecular Dynamics

5-Methyl-3-heptanol (CAS 18720-65-5) is a branched, secondary C8 monohydroxy alcohol with the molecular formula C8H18O and a molecular weight of 130.23 g/mol. It is a colorless liquid at room temperature with a characteristic alcoholic odor.

Molecular Formula C8H18O
Molecular Weight 130.23 g/mol
CAS No. 18720-65-5
Cat. No. B097940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-3-heptanol
CAS18720-65-5
Molecular FormulaC8H18O
Molecular Weight130.23 g/mol
Structural Identifiers
SMILESCCC(C)CC(CC)O
InChIInChI=1S/C8H18O/c1-4-7(3)6-8(9)5-2/h7-9H,4-6H2,1-3H3
InChIKeySECKOSOTZOBWEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-3-heptanol (CAS 18720-65-5) Procurement and Selection Guide for Branched C8 Alcohols


5-Methyl-3-heptanol (CAS 18720-65-5) is a branched, secondary C8 monohydroxy alcohol with the molecular formula C8H18O and a molecular weight of 130.23 g/mol [1]. It is a colorless liquid at room temperature with a characteristic alcoholic odor . Key physical properties include a melting point of -91.2 °C, a boiling point of 153–172 °C (reported values vary), a density of approximately 0.82–0.85 g/cm³, and a refractive index (n20/D) of 1.4269 [1][2][3]. The compound contains two chiral centers (at C3 and C5) and exists as a mixture of stereoisomers in its commercial form [4].

Why 5-Methyl-3-heptanol Cannot Be Interchanged with Generic C8 Alcohols


C8 monohydroxy alcohols, despite sharing the same molecular formula, exhibit markedly different physicochemical and supramolecular behaviors due to variations in branching position and chain architecture [1]. These structural differences directly impact hydrogen-bonding networks, dielectric relaxation, rheology, and ultimately performance in applications ranging from solvent systems to fragrance formulations . For instance, the position of the methyl branch and hydroxyl group dictates the compound's ability to form extended hydrogen-bonded chains versus cyclic clusters, which governs its viscosity, volatility, and solvation properties [1]. Consequently, substituting 5-methyl-3-heptanol with a generic C8 alcohol like 2-ethyl-1-hexanol or 3-octanol without rigorous comparative evaluation risks compromised formulation stability, altered sensory profiles, or failed catalytic processes.

5-Methyl-3-heptanol Differential Performance Metrics vs. Structural Analogs


Dielectric Relaxation: Intermediate Debye-like Behavior Quantified vs. 2-Ethyl-1-hexanol and 4-Methyl-3-heptanol

The dielectric relaxation behavior of 5-methyl-3-heptanol is quantifiably intermediate between two close structural analogs. Under ambient pressure, its relaxation spectrum shows a moderate Debye-like process, in contrast to the large Debye peak observed for 2-ethyl-1-hexanol and the small Debye-like feature observed for 4-methyl-3-heptanol [1]. This difference is attributed to the specific position of the methyl branch at C5, which modulates the extent of hydrogen-bonded chain formation versus ring-like structures [1]. High-pressure dielectric spectroscopy (up to 1.03 GPa) further confirms that the pressure evolution of the relaxation times for 5-methyl-3-heptanol diverges from that of the comparators, establishing a unique 'fingerprint' for supramolecular dynamics [1].

Dielectric Spectroscopy Hydrogen-Bonded Liquids Supramolecular Dynamics Monohydroxy Alcohols

Boiling Point Differentiation from Primary-Branched and Linear C8 Alcohols

The boiling point of 5-methyl-3-heptanol is reported as 153–172 °C at atmospheric pressure, with the most reliable value around 153 °C (lit.) [1]. This boiling point is significantly lower than that of the linear analog 3-octanol (174–176 °C) and also lower than that of 2-ethyl-1-hexanol (184–185 °C) [2], but higher than that of 4-methyl-3-heptanol (98–99 °C at 75 mmHg, equating to approximately 180–190 °C at 760 mmHg when extrapolated) .

Distillation Separation Science Volatility Physical Property

Refractive Index Distinction Among Branched C8 Alcohols

The refractive index (n20/D) of 5-methyl-3-heptanol is 1.4269 [1], which serves as a reliable quality control parameter and differentiates it from closely related C8 alcohols. For comparison, 4-methyl-3-heptanol has a refractive index of 1.43 (lit.) , while 3-octanol has an n20/D of 1.426 .

Optical Property Quality Control Purity Assessment Formulation Consistency

Chiral Center Configuration: Two Stereocenters vs. Single Chiral Analogs

5-Methyl-3-heptanol possesses two chiral centers (at C3 and C5), resulting in four possible stereoisomers [1]. This distinguishes it from 4-methyl-3-heptanol (two chiral centers but different relative positioning) and from 3-octanol (single chiral center at C3) [2]. The presence of two stereocenters offers greater complexity in chiral recognition, asymmetric catalysis, and potentially distinct bioactivity profiles compared to simpler mono-chiral C8 alcohols .

Chirality Stereochemistry Asymmetric Synthesis Bioactivity

Distinct Hydrogen-Bonded Supramolecular Structure: Rheological Signature

Oscillatory shear rheology at ambient pressure reveals that 5-methyl-3-heptanol exhibits a unique viscoelastic signature intermediate between that of 2-ethyl-1-hexanol (which shows a pronounced low-frequency plateau in storage modulus) and 4-methyl-3-heptanol (which displays a much weaker plateau) [1]. This rheological behavior directly correlates with the compound's intermediate hydrogen-bonding network strength and its tendency to form both chain-like and ring-like supramolecular structures [1].

Rheology Viscoelasticity Supramolecular Chemistry Hydrogen Bonding

Density Variability Among C8 Alcohols: Implications for Formulation

The density of 5-methyl-3-heptanol is reported as 0.8143–0.8493 g/cm³ depending on temperature and measurement conditions [1]. At 20 °C, a typical value is 0.8185 g/cm³ . This density is lower than that of 4-methyl-3-heptanol (0.827 g/mL at 25 °C) and similar to that of 3-octanol (0.818 g/mL at 25 °C) .

Density Physical Property Formulation Quality Control

Recommended Application Scenarios for 5-Methyl-3-heptanol Based on Differential Evidence


Dielectric Materials and Hydrogen-Bonding Research

Researchers investigating supramolecular dynamics in monohydroxy alcohols should select 5-methyl-3-heptanol as a model compound due to its quantitatively intermediate Debye-like dielectric behavior compared to 2-ethyl-1-hexanol (large Debye process) and 4-methyl-3-heptanol (small Debye-like feature) [1]. This property makes it uniquely suited for studying the transition between chain-dominated and ring-dominated hydrogen-bonded networks, as demonstrated by Gainaru et al. (2014) [1].

Fragrance and Flavor Formulation Requiring Distinct Volatility

Formulators seeking a fruity, strong odor profile with a boiling point lower than linear C8 alcohols should prioritize 5-methyl-3-heptanol. Its boiling point of ~153 °C is approximately 21 °C lower than 3-octanol and 31 °C lower than 2-ethyl-1-hexanol [2], offering a distinct evaporation and scent release profile in perfumery and flavor applications .

Chiral Separation and Asymmetric Synthesis Studies

For academic and industrial research in stereochemistry, 5-methyl-3-heptanol provides a valuable substrate with two chiral centers (C3 and C5), offering greater complexity than mono-chiral C8 alcohols like 3-octanol or 2-ethyl-1-hexanol . This enables the study of diastereomeric interactions, enantioselective catalysis, and chiral recognition phenomena.

Rheology Modifier in Specialized Formulations

The intermediate viscoelastic signature of 5-methyl-3-heptanol, characterized by a moderate storage modulus plateau relative to 2-ethyl-1-hexanol and 4-methyl-3-heptanol [1], makes it a candidate for tuning the flow behavior of lubricants, coatings, and personal care products where precise rheological control is required.

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